3-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-4-carboxamide
Description
Properties
Molecular Formula |
C10H16N4O |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-amino-N-cyclopropyl-1-propan-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C10H16N4O/c1-6(2)14-5-8(9(11)13-14)10(15)12-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,11,13)(H,12,15) |
InChI Key |
VCRJLDXTWQHDFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)N)C(=O)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Core
The synthesis initiates with 5-cyclopropyl-1H-pyrazole-3-amine, a key intermediate. Cyclopropane rings are introduced via [2+1] cycloaddition reactions using diazo compounds or through nucleophilic substitution with cyclopropylamine. Microwave-assisted synthesis has been employed to enhance reaction rates, achieving cyclopropane incorporation in yields of 40–60% under basic conditions (e.g., K₂CO₃ or NaH).
Isopropyl Group Introduction
The isopropyl moiety is introduced at the N1 position of the pyrazole ring through alkylation. Reactive agents such as isopropyl bromide or tosylate are used in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C. This step typically requires 12–24 hours, with yields improving to 65–75% when catalyzed by phase-transfer agents like tetrabutylammonium bromide.
Carboxamide Functionalization
The final step involves coupling the cyclopropylamine group to the pyrazole-4-carboxylic acid intermediate. Activation reagents such as thionyl chloride (SOCl₂) or carbodiimides (EDC/HOBt) facilitate the formation of the carboxamide bond. Reaction conditions vary:
-
SOCl₂-mediated activation : Conducted in anhydrous THF at 0–5°C, followed by dropwise addition of cyclopropylamine. Yields: 70–85%.
-
EDC/HOBt coupling : Performed in DCM at room temperature for 6–8 hours. Yields: 60–75%.
One-Step Oxidative Coupling Methodology
Recent advancements have streamlined the synthesis into a single step using oxidative coupling, as disclosed in patents US9656965B2 and WO2015032859A1. This method eliminates intermediate isolation, improving efficiency.
Reaction Overview
The process couples secondary benzylic amines with pyrazole-4-carbaldehydes in the presence of an oxidant and catalyst:
Key reactants :
-
Amine : N-cyclopropyl-1-isopropylamine derivatives.
-
Aldehyde : 3-Amino-1H-pyrazole-4-carbaldehyde.
Optimized Reaction Conditions
| Parameter | Specification |
|---|---|
| Oxidant | tert-Butylhydroperoxide (1.5–2.5 eq) |
| Catalyst | FeSO₄·7H₂O (0.5–1.0 eq) |
| Base | CaCO₃ (1.0–1.2 eq) |
| Solvent | Acetonitrile or valeronitrile |
| Temperature | 60–90°C |
| Time | 3–12 hours |
Under these conditions, yields reach 80–89%. The base neutralizes HCl generated during imine formation, while Fe²⁺ catalyzes the oxidative amidation.
Mechanistic Insights
The reaction proceeds via a radical pathway:
-
Oxidation : The oxidant generates a nitrene radical from the amine.
-
Coupling : The radical reacts with the aldehyde to form an imine intermediate.
-
Rearrangement : Acidic workup induces cyclization, yielding the carboxamide.
Comparative Analysis of Synthesis Routes
Yield and Efficiency
| Method | Steps | Average Yield | Time Requirement |
|---|---|---|---|
| Multi-Step | 3–4 | 35–75% | 48–72 hours |
| Oxidative Coupling | 1 | 80–89% | 3–12 hours |
The one-step method surpasses traditional approaches in yield and time efficiency but requires stringent control over stoichiometry and temperature.
Scalability and Industrial Applicability
-
Multi-Step : Suitable for small-scale production (≤1 kg) due to purification challenges after each step.
-
Oxidative Coupling : Ideal for large-scale synthesis (≥10 kg) with continuous flow reactors, minimizing byproduct formation.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using silica gel and ethyl acetate/hexane (3:7). HPLC analysis confirms purity (>98%) with a C18 column and acetonitrile/water mobile phase.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d6): δ 1.12 (d, 6H, CH(CH₃)₂), 1.45 (m, 4H, cyclopropyl), 3.85 (m, 1H, NCH), 6.75 (s, 1H, pyrazole-H).
Challenges and Optimization Strategies
Byproduct Formation
Side products like over-alkylated pyrazoles (≤15%) arise during multi-step synthesis. Gradient recrystallization from ethanol/water reduces impurities to <2%.
Catalyst Degradation
In oxidative coupling, Fe²⁺ may oxidize to Fe³⁺, reducing catalytic activity. Adding ascorbic acid (0.1 eq) as a stabilizer improves catalyst longevity.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: 3-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-4-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which have significant applications in medicinal chemistry .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with various biological targets, making it a valuable tool in the study of enzyme mechanisms and drug development .
Medicine: The compound has shown promise in the development of new therapeutic agents. Its derivatives are being investigated for their anticancer and anti-inflammatory properties. The presence of the pyrazole ring is particularly beneficial in enhancing the biological activity of these derivatives .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its ability to form stable complexes with metals makes it useful in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 3-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Carboxamide Modifications: Unlike the phenylsulfonyl-propanoyl chain in , the target’s cyclopropyl-carboxamide group lacks electron-withdrawing character, which may reduce acidity and alter solubility.
- Aromatic vs.
Physicochemical Properties
Key Observations :
- Melting Point : The pyridinyl-containing compound in exhibits a defined melting range (104–107°C), likely due to crystalline packing facilitated by aromatic interactions.
- Molecular Weight : The target compound’s lower molecular weight (211.26 vs. 276–378 g/mol in others) suggests enhanced bioavailability, as smaller molecules often exhibit better membrane permeability.
Research Findings and Implications
Metabolic Stability: Cyclopropyl groups (target compound and ) are known to enhance metabolic stability by resisting cytochrome P450 oxidation, unlike ethyl or pyridinyl substituents.
Solubility Trends : The target’s lack of polar groups (e.g., sulfonyl in ) may reduce aqueous solubility, necessitating formulation optimization.
Biological Activity
3-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of kinase inhibition and therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
The chemical structure of 3-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-4-carboxamide can be represented as follows:
This compound features a pyrazole ring, which is crucial for its biological activity, particularly in targeting various kinases.
Research indicates that 3-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-4-carboxamide acts primarily as a RET kinase inhibitor . RET (REarranged during Transfection) kinase is implicated in several cancers, including thyroid and lung cancers. The compound demonstrates selectivity against RET mutants, which is crucial for developing targeted cancer therapies .
Inhibition Profile
The compound has been shown to inhibit both wild-type RET and its gatekeeper mutant with IC50 values of 44 nM and 252 nM, respectively. This selectivity was confirmed through global kinase profiling assays involving a panel of 369 kinases, where the compound exhibited exclusive inhibition of RET without affecting other kinases .
Biological Activity in Cell Models
In vitro studies have demonstrated that 3-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-4-carboxamide effectively suppresses the proliferation of Ba/F3 cells transformed with wild-type RET and the V804M mutant. Importantly, it does not affect parental Ba/F3 cells or normal thyroid cells (Nthy ori-3-1), indicating a favorable safety profile .
Structure-Activity Relationships (SAR)
The SAR studies highlight modifications on the pyrazole scaffold that enhance metabolic stability and potency. For instance:
| Modification | Effect on Activity | Reference |
|---|---|---|
| Cyclopropyl group | Increased selectivity for RET | |
| Isopropyl substitution | Enhanced metabolic stability |
These modifications are essential for optimizing the compound's pharmacokinetic properties while maintaining its biological efficacy.
Case Studies
Several case studies have demonstrated the therapeutic potential of pyrazole derivatives in cancer treatment:
- Thyroid Cancer : The compound was effective in suppressing growth in thyroid cancer-derived TT cells, showcasing its potential as a therapeutic agent against RET-driven malignancies .
- Kinase Selectivity : In a comparative study with other kinase inhibitors, 3-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-4-carboxamide exhibited superior selectivity and potency against RET compared to other compounds in the same class .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-4-carboxamide, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of pyrazole precursors with cyclopropylamine derivatives. Key steps include:
- Catalyst Selection : Copper(I) bromide (CuBr) and cesium carbonate (Cs₂CO₃) are used to facilitate coupling reactions, as demonstrated in similar pyrazole-carboxamide syntheses .
- Solvent and Temperature : Dimethyl sulfoxide (DMSO) is often employed as a solvent at controlled temperatures (e.g., 35°C for 48 hours) to stabilize intermediates and improve regioselectivity .
- Purification : Chromatographic techniques (e.g., gradient elution with ethyl acetate/hexane) are critical for isolating the target compound from byproducts .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming substitution patterns and cyclopropyl group integration. Peaks at δ 8.87 (d, J = 2 Hz) in ¹H NMR and corresponding carbon shifts in ¹³C NMR validate the pyrazole core and carboxamide linkage .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS (e.g., m/z 215 [M+H]⁺) confirms molecular weight and fragmentation patterns .
- Melting Point Analysis : Consistency in melting points (e.g., 104–107°C) serves as a preliminary purity check .
Advanced Research Questions
Q. How can computational chemistry be applied to predict reaction pathways and optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., density functional theory) model transition states and intermediate stability, enabling identification of energetically favorable pathways .
- Condition Optimization : Computational tools (e.g., ICReDD’s feedback loop) integrate experimental data with simulations to refine parameters like solvent polarity and catalyst loading, reducing trial-and-error experimentation .
- Machine Learning : Predictive algorithms analyze historical reaction data to recommend optimal molar ratios and temperature profiles .
Q. What strategies address low synthetic yields (e.g., 17.9%) in the preparation of this compound?
- Methodological Answer :
- Catalyst Screening : Testing alternatives to CuBr (e.g., palladium complexes) may enhance coupling efficiency .
- Solvent Optimization : Replacing DMSO with polar aprotic solvents (e.g., acetonitrile) could improve solubility of intermediates .
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, pH, stoichiometry) identifies critical factors affecting yield .
Q. How are structural ambiguities or byproducts resolved during synthesis?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detects low-abundance byproducts (e.g., unreacted pyrazole precursors) and quantifies impurity profiles .
- 2D NMR Techniques : NOESY or HSQC spectra clarify spatial arrangements of substituents, particularly for distinguishing regioisomers .
- X-ray Crystallography : Single-crystal analysis provides definitive confirmation of molecular geometry when spectral data are inconclusive .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported biological activities of this compound across studies?
- Methodological Answer :
- Assay Standardization : Use validated cell lines (e.g., HEK293 for enzyme inhibition) and control compounds to normalize inter-lab variability .
- Structural Analog Comparison : Test derivatives (e.g., N-phenyl vs. N-cyclopropyl variants) to isolate structure-activity relationships (SAR) .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify consensus bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
